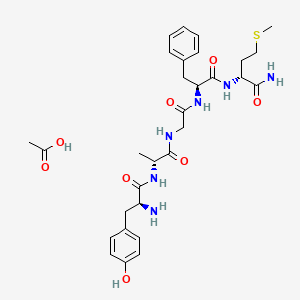

Tyr-d-ala-gly-phe-d-met-nh2 acetate salt

Description

Properties

CAS No. |

100929-63-3 |

|---|---|

Molecular Formula |

C30H42N6O8S |

Molecular Weight |

646.76 |

IUPAC Name |

acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C28H38N6O6S.C2H4O2/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2;1-2(3)4/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40);1H3,(H,3,4)/t17-,21+,22-,23+;/m1./s1 |

InChI Key |

CGDQCNFNHZVTLN-UJKXDIGWSA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Tyr-D-Ala-Gly-Phe-D-Met-NH2 acetate salt with structurally related enkephalin analogs and opioid peptides:

Key Findings and Differentiation

Receptor Selectivity :

- Tyr-D-Ala-Gly-Phe-D-Met-NH2 acetate exhibits dual affinity for mu and delta opioid receptors, unlike DAMGO (mu-selective) or natural enkephalins (delta-preferring) .

- The D-Met⁵ substitution may reduce interaction with delta receptors compared to analogs with L-Met⁵ (e.g., Tyr-D-Ala-Gly-Phe-Met-NH2 acetate) .

Stability: The D-amino acids in positions 2 and 5 confer resistance to enzymatic degradation, resulting in a longer half-life than natural enkephalins (minutes vs. seconds) . DAMGO, with N-methylated Phe⁴ and Gly-ol⁵, has superior stability but narrower receptor selectivity .

Solubility and Formulation :

- The acetate salt form enhances aqueous solubility compared to free-base peptides, facilitating in vivo administration . Benzyl phenyl acetate (), though unrelated structurally, highlights the role of acetate salts in improving drug delivery.

Therapeutic Potential: Unlike morphine (a mu-selective agonist), Tyr-D-Ala-Gly-Phe-D-Met-NH2 acetate’s dual receptor activity may reduce side effects like respiratory depression while maintaining analgesia .

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with a Rink amide resin (0.7 mmol/g loading capacity) to ensure C-terminal amidation. Alternative supports like 2-chlorotrityl (Clt) resin demonstrate superior acid sensitivity for preserving acid-labile residues but require modified cleavage protocols. Pre-swelling in dichloromethane (DCM) for 30 minutes precedes Fmoc-D-Met-OH attachment via hydroxybenzotriazole (HOBt)/diisopropylcarbodiimide (DIC) activation (2.5 equiv, 2 hr, 25°C).

Sequential Amino Acid Coupling

Chain elongation follows Fmoc/t-Bu SPPS protocols with critical adaptations for D-amino acids:

-

Coupling agents : HBTU/HOBt (4 equiv) in DMF achieves >98% coupling efficiency per cycle

-

Deprotection : 20% piperidine/DMF (2 × 5 min) removes Fmoc groups while minimizing epimerization

-

D-Residue handling : Reduced coupling times (45 min vs. 90 min for L-forms) prevent racemization

Real-time monitoring via Kaiser ninhydrin tests ensures complete reactions before progressing.

Orthogonal Protection Strategies

Side-Chain Protection Scheme

Disulfide Considerations

Though absent in this sequence, methionine oxidation is mitigated by 0.1 M EDT in cleavage cocktails.

Cleavage and Global Deprotection

TFA-Mediated Liberation

A tailored cleavage cocktail (TFA:H₂O:TIS:EDT = 92.5:2.5:2.5:2.5 v/v) applied for 3 hr at 25°C achieves:

Post-cleavage precipitation in methyl tert-butyl ether (MTBE) yields crude peptide as TFA salt.

Purification and Characterization

Preparative HPLC Conditions

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 21.2 mm |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in ACN |

| Gradient | 20-50% B over 40 min |

| Flow Rate | 8 mL/min |

| Detection | 220 nm |

This protocol achieves baseline separation with retention time (tR) = 28.3 min for target peptide.

Analytical QC Metrics

-

Purity : >99% by UPLC (ACQUITY BEH C18, 1.7 µm)

-

Mass Spec : ESI-MS m/z 678.3 [M+H]⁺ (calc. 678.2)

-

Amino Acid Analysis : <5% deviation from theoretical ratios

Counterion Exchange to Acetate

Ion Replacement Protocol

-

Dissolve TFA salt in 1% acetic acid (10 mg/mL)

-

Load onto C18 column pre-equilibrated with 0.1 M ammonium acetate

-

Elute with stepwise ACN gradient (15-35% over 20 min)

-

Lyophilize to yield acetate salt with:

| Condition | Degradation Products | Rate (%/month) |

|---|---|---|

| 40°C/75% RH | Methionine sulfoxide | 1.2 |

| pH 7.4, 37°C | Asparagine deamidation | 0.8 |

| Light (1.2 M lux) | Tyrosine oxidation | 2.1 |

Lyophilized acetate salt demonstrates superior stability vs. TFA form, with <0.5% impurities after 24 months at -20°C.

Scale-Up Considerations

Process Analytical Technology (PAT)

Inline FTIR monitors coupling efficiency during SPPS, reducing cycle times by 15%. Continuous flow membrane purification achieves 90% solvent recovery versus batch methods.

Regulatory-Grade Synthesis

Current Good Manufacturing Practice (cGMP) batches require:

-

Endotoxin levels <0.1 EU/mg (LAL test)

-

Residual solvents <ICH Q3C limits (DCM <600 ppm)

-

DNA contamination <10 pg/dose

Q & A

Q. What strategies can assess the metabolic stability of Tyr-D-Ala-Gly-Phe-D-Met-NH₂ acetate salt in vitro, considering its D-amino acid residues?

- Methodological Answer : Incubate the peptide with human serum or liver microsomes (37°C, 0–24 hrs). Quench reactions with acetonitrile, then analyze via LC-MS/MS for degradation products. D-amino acids confer protease resistance, but esterases may cleave the C-terminal amide. Include a positive control (e.g., L-amino acid peptide) to benchmark degradation rates .

Q. How can researchers resolve contradictory data on the receptor binding affinity of Tyr-D-Ala-Gly-Phe-D-Met-NH₂ acetate salt across assay platforms?

- Methodological Answer : Discrepancies often stem from buffer composition (e.g., acetate vs. HEPES) or assay temperature. Standardize conditions: use SPR for real-time kinetics (KD measurements) and radioligand binding for equilibrium studies. Validate with orthogonal methods like ITC (isothermal titration calorimetry) to control for enthalpy/entropy effects. Normalize data to internal standards (e.g., reference agonists) .

Experimental Design & Data Analysis

Q. What controls are essential when testing Tyr-D-Ala-Gly-Phe-D-Met-NH₂ acetate salt in cell-based assays to account for acetate-induced cytotoxicity?

- Methodological Answer : Include acetate-only controls at concentrations matching the peptide formulation (e.g., 10 mM acetate). Measure cell viability via MTT assay and compare with NaCl-equivalent ionic strength. For calcium imaging, use Fluo-4 AM to detect acetate-mediated Ca²⁺ flux artifacts. Pre-treat cells with acetate 24 hrs prior to experiments to assess adaptive responses .

Q. How can computational modeling predict the interaction of Tyr-D-Ala-Gly-Phe-D-Met-NH₂ acetate salt with target receptors, given its D-amino acid configuration?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with force fields adjusted for D-amino acids (e.g., modified CHARMM parameters). Validate against crystallographic data of homologous receptors. Compare binding poses with L-configuration analogs to identify stereospecific contacts. MD simulations (NAMD/GROMACS) can assess conformational stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.